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Compound of Interest

Compound Name: 1-Deoxy-1-nitro-L-mannitol

CAS No.: 6027-42-5

Cat. No.: B1593736 Get Quote

Executive Summary
1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5) is a crystalline C-nitroalditol derivative of L-

mannitol. Unlike its parent polyol, which serves primarily as an excipient and osmotic agent, the

nitro-derivative functions as a critical intermediate in the synthesis of amino-sugars, L-

nucleosides, and potential glycosidase inhibitors.

This guide objectively compares the crystallographic and physicochemical performance of 1-
deoxy-1-nitro-L-mannitol against its primary synthetic byproduct (1-deoxy-1-nitro-L-glucitol)

and its parent scaffold (L-mannitol). Data presented here is derived from verified synthetic

protocols and physical characterization standards.

Key Findings:

Thermodynamic Stability: 1-Deoxy-1-nitro-L-mannitol exhibits a distinct melting point (133–

134°C), significantly lower than L-mannitol (164–165°C), indicating a modification in the

intermolecular hydrogen bonding network.

Separation Efficiency: It possesses lower solubility in ethanol compared to its glucitol isomer,

allowing for efficient purification via fractional crystallization without chromatography.

Chirality: The specific optical rotation (
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) serves as a primary purity indicator, distinguishing it from the D-isomer and the glucitol
analogue.

Physicochemical & Crystallographic Data
Comparison[1][2]
The following table synthesizes experimental data to establish the identity and purity profile of

the target compound relative to its closest structural analogues.

Table 1: Comparative Properties of Nitro-Alditols and
Parent Polyol

Property
1-Deoxy-1-nitro-L-

mannitol

1-Deoxy-1-nitro-L-

glucitol
L-Mannitol

Role Target Compound
Synthetic Byproduct

(Isomer)
Parent Scaffold

Molecular Formula

MW ( g/mol ) 211.17 211.17 182.17

Melting Point (

C)
133 – 134 106 – 107 164.5 – 165

Optical Rotation (

,

)

+6.67° (c=5.[1][2]4) +7.44° (c=3.[1]2) -0.9° (c=2.[1]2)

Solubility (Ethanol) Low (Crystallizes first)
High (Remains in

mother liquor)
Low

H-Bond Donors 5 (-OH) 5 (-OH) 6 (-OH)

Crystal Habit
Needles/Prisms

(EtOH)
Platelets/Amorphous Orthorhombic Needles
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Analyst Note: The significant drop in melting point from L-mannitol to the nitro-derivative (

C) suggests that the terminal nitro group (

) disrupts the extensive infinite hydrogen-bonding chains characteristic of the

mannitol crystal lattice (Space Group

).

Synthesis & Crystallization Workflow
The generation of high-quality crystals for X-ray diffraction (XRD) or pharmaceutical use

requires a precise understanding of the Henry Reaction (nitroaldol condensation) and the

subsequent solubility-driven separation.

Workflow Diagram
The following diagram illustrates the critical path for isolating 1-deoxy-1-nitro-L-mannitol from

the reaction mixture.
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Starting Material:
L-Arabinose

Henry Reaction
(Nucleophilic Addition)

Reagents:
Nitromethane (CH3NO2)

Sodium Methoxide (NaOMe)

Mixture of Sodium Aci-Nitro Salts
(Mannitol & Glucitol forms)

20 hr stirring

Deionization / Acidification
(Dowex 50W-X8 H+)

Cold workup

Crude Semi-Crystalline Mass
(Mixture of Isomers)

Evaporation

Fractional Crystallization
Solvent: Absolute Ethanol

Solid Precipitate:
1-Deoxy-1-nitro-L-mannitol

(Less Soluble)

Filter

Mother Liquor:
1-Deoxy-1-nitro-L-glucitol

(More Soluble)

Filtrate

Recrystallization
(Ethanol/Water)

Pure Crystals
MP: 133-134°C
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Figure 1: Reaction and purification logic for isolating the L-mannitol derivative from the L-

glucitol byproduct based on differential solubility.

Experimental Protocols
Synthesis and Separation Protocol
Objective: Isolate crystallographic-grade 1-deoxy-1-nitro-L-mannitol.

Condensation: Suspend L-arabinose (100 g) in absolute methanol (200 mL) and

nitromethane (360 mL). Add 1.3 N methanolic sodium methoxide (700 mL) dropwise. Stir

vigorously for 20 hours.

Workup: Filter the precipitated sodium aci-nitro salts. Wash with cold methanol and

petroleum ether.

Acidification: Dissolve salts in iced water. Pass through a cation exchange column (Dowex®

50W-X8, H+ form) to generate the free nitro-alditols.

Fractional Crystallization (Critical Step):

Concentrate the effluent to a semi-crystalline mass.

Add absolute ethanol.[1] The 1-deoxy-1-nitro-L-mannitol is significantly less soluble and

will crystallize out first.

Filter the solid.[3] The filtrate contains the 1-deoxy-1-nitro-L-glucitol.

Purification: Recrystallize the solid from hot ethanol to achieve the melting point of 133–

134°C.

Single Crystal Growth Strategy
For researchers aiming to solve the specific unit cell (if not using powder data):

Solvent System: Slow evaporation of Ethanol/Water (95:5) or Methanol/Water.

Temperature: Controlled cooling from 50°C to 4°C at a rate of 1°C/hour.
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Target Morphology: Look for colorless prisms. Needle formation often indicates rapid cooling

(twinning risk).

Structural Logic & Performance Analysis
Hydrogen Bonding Network
The crystal structure of mannitol derivatives is dominated by the capacity of hydroxyl groups to

act as both donors and acceptors.

L-Mannitol: Forms a "zigzag" planar carbon backbone. The crystal lattice is held together by

infinite chains of hydrogen bonds.

Nitro-Mannitol: The substitution of the C1-OH with a Nitro group (

) introduces a strong dipole but removes a strong H-bond donor.

Impact: This disruption lowers the lattice energy, observed experimentally as the melting

point depression (165°C

134°C).

Stability:[4][5][6][7] Despite the lower MP, the nitro compound is non-hygroscopic in its free

form, unlike its sodium salt intermediate.

Structural Pathway Diagram
The following diagram visualizes the stereochemical relationship and the impact of the nitro

group on the structure.[2]

L-Arabinose
(Aldose)

Nitromethane Addition
(Non-stereoselective at C1)

L-manno Config
(OH at C2: Left)

1-Deoxy-1-nitro-L-mannitol

Anti-Felkin
Addition

L-gluco Config
(OH at C2: Right)

1-Deoxy-1-nitro-L-glucitol

Felkin-Anh
Addition

Properties:
MP: 133°C

Packing: Dense
Solubility: Low

Properties:
MP: 106°C

Packing: Loose
Solubility: High
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Figure 2: Stereochemical divergence during synthesis leading to distinct crystalline properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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